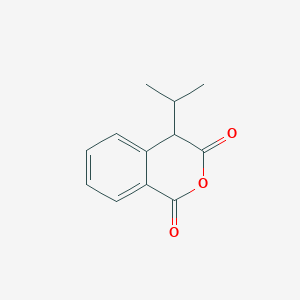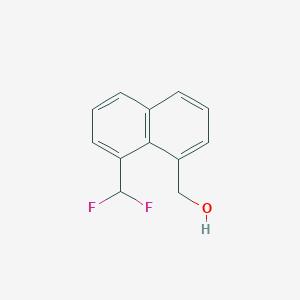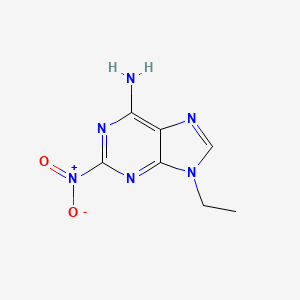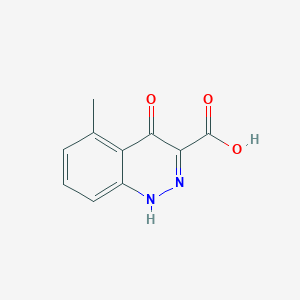
4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-クロロフェニル)-1-メチル-1,2,3,6-テトラヒドロピリジンは、テトラヒドロピリジン類に属する化学化合物です。これは、テトラヒドロピリジン環にクロロフェニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件: 4-(2-クロロフェニル)-1-メチル-1,2,3,6-テトラヒドロピリジンの合成は、一般的に2-クロロベンズアルデヒドとメチルアミン、および適切な還元剤を反応させることで行われます。反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要となる場合があります。
工業生産方法: この化合物の工業生産には、品質と収率を安定させるために連続フローリアクターを使用した大規模合成が含まれる場合があります。プロセスには、再結晶化やクロマトグラフィーなどの精製ステップが含まれており、目的の製品を高純度で得ることができます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-chlorobenzaldehyde with methylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
反応の種類: 4-(2-クロロフェニル)-1-メチル-1,2,3,6-テトラヒドロピリジンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するN-オキシドを形成するように酸化される可能性があります。
還元: 還元反応によって、さまざまなテトラヒドロピリジン誘導体に変換できます。
置換: クロロフェニル基は、求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はN-オキシドを生じさせる可能性がありますが、還元はさまざまなテトラヒドロピリジン誘導体を生成する可能性があります。
4. 科学研究における用途
4-(2-クロロフェニル)-1-メチル-1,2,3,6-テトラヒドロピリジンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、神経伝達物質系への影響など、潜在的な生物活性について研究されています。
医学: 特に神経疾患の治療における潜在的な治療用途を探索するための研究が進められています。
工業: これは、新素材の開発や医薬品の生産における中間体として使用される場合があります。
科学的研究の応用
4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
4-(2-クロロフェニル)-1-メチル-1,2,3,6-テトラヒドロピリジンの作用機序は、特定の分子標的と経路との相互作用に関連しています。これは、特にドーパミンを含む神経伝達物質系に影響を与えることが知られています。この化合物は、神経変性変化を引き起こす可能性のある神経毒性代謝物の前駆体として作用することがあり、神経疾患の研究において貴重なツールとなっています。
類似の化合物:
4-フェニル-1,2,3,6-テトラヒドロピリジン: 塩素置換基がなく、化学反応性と生物活性が影響を受ける可能性があります。
4-(2-ブロモフェニル)-1-メチル-1,2,3,6-テトラヒドロピリジン:
独自性: 4-(2-クロロフェニル)-1-メチル-1,2,3,6-テトラヒドロピリジンにおける2-クロロフェニル基の存在は、置換反応における反応性向上や、その類似体とは異なる潜在的な生物活性など、独特の化学的特性を付与しています。
類似化合物との比較
4-Phenyl-1,2,3,6-tetrahydropyridine: Lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.
4-(2-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine:
Uniqueness: The presence of the 2-chlorophenyl group in 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs.
特性
CAS番号 |
115900-05-5 |
|---|---|
分子式 |
C12H14ClN |
分子量 |
207.70 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14ClN/c1-14-8-6-10(7-9-14)11-4-2-3-5-12(11)13/h2-6H,7-9H2,1H3 |
InChIキー |
OKEVBVYKHCFXHJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=CC1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)
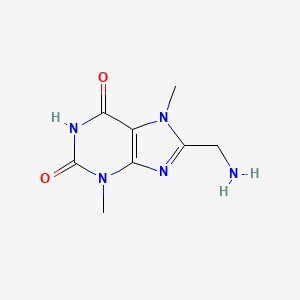



![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)

